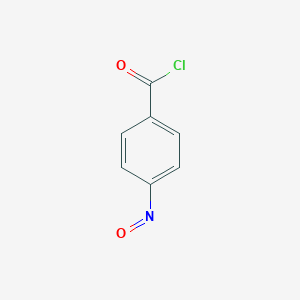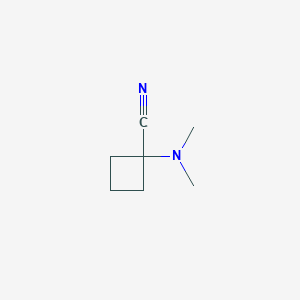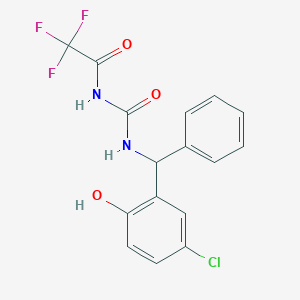
N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide, commonly known as CTAF, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAF is a member of the trifluoromethyl ketone family and is a potent inhibitor of serine proteases.
作用機序
CTAF inhibits serine proteases by forming a covalent bond with the active site of the enzyme. This covalent bond irreversibly inactivates the enzyme, preventing it from carrying out its normal physiological function. CTAF has been shown to be highly selective for serine proteases, with minimal off-target effects.
生化学的および生理学的効果
CTAF has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. CTAF has also been shown to inhibit platelet aggregation, making it a potential treatment for thrombosis. Additionally, CTAF has anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of CTAF is its high potency and selectivity for serine proteases. This makes it a valuable tool for studying the role of serine proteases in various biological processes. However, one limitation of CTAF is its irreversible inhibition of enzymes. This can make it difficult to study the effects of partial inhibition of enzymes.
将来の方向性
There are several future directions for CTAF research. One area of interest is the development of CTAF-based therapies for cancer and thrombosis. Additionally, CTAF could be used as a tool for studying the role of serine proteases in various biological processes. Future research could also focus on developing more selective inhibitors of serine proteases, which could have fewer off-target effects. Finally, the synthesis of CTAF could be optimized to improve yield and reduce costs.
Conclusion
In conclusion, CTAF is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAF is a potent inhibitor of serine proteases and has been investigated as a potential treatment for various diseases, such as cancer, thrombosis, and inflammation. CTAF has several advantages, such as its high potency and selectivity for serine proteases, but also has limitations, such as its irreversible inhibition of enzymes. Future research could focus on developing CTAF-based therapies and improving the synthesis of CTAF.
合成法
CTAF can be synthesized using a multistep reaction process. The first step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with methylamine to form 5-chloro-2-hydroxybenzylamine. This intermediate compound is then treated with trifluoroacetic anhydride to yield CTAF. The yield of CTAF can be improved by optimizing the reaction conditions, such as temperature and reaction time.
科学的研究の応用
CTAF has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several serine proteases, including thrombin, trypsin, and factor Xa. CTAF has been investigated as a potential treatment for various diseases, such as cancer, thrombosis, and inflammation.
特性
CAS番号 |
160776-86-3 |
|---|---|
製品名 |
N-((((5-Chloro-2-hydroxyphenyl)methyl)amino)carbonyl)-2,2,2-trifluoroacetamide |
分子式 |
C16H12ClF3N2O3 |
分子量 |
372.72 g/mol |
IUPAC名 |
N-[[(5-chloro-2-hydroxyphenyl)-phenylmethyl]carbamoyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H12ClF3N2O3/c17-10-6-7-12(23)11(8-10)13(9-4-2-1-3-5-9)21-15(25)22-14(24)16(18,19)20/h1-8,13,23H,(H2,21,22,24,25) |
InChIキー |
ZQHKBEQQBFPOGJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)NC(=O)NC(=O)C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)O)NC(=O)NC(=O)C(F)(F)F |
同義語 |
N-[[(5-chloro-2-hydroxy-phenyl)-phenyl-methyl]carbamoyl]-2,2,2-trifluo ro-acetamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(R)-[(2S,5R)-2,5-dimethyl-4-propylpiperazin-1-yl]-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B64782.png)
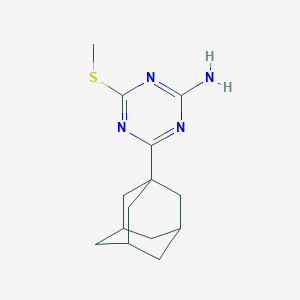
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
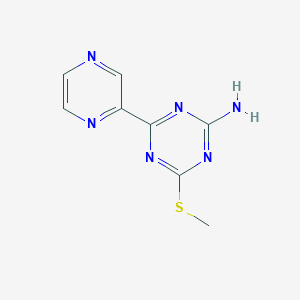
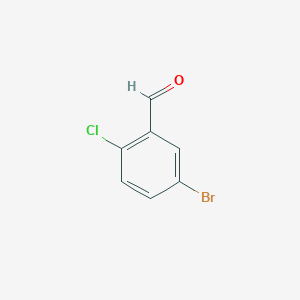
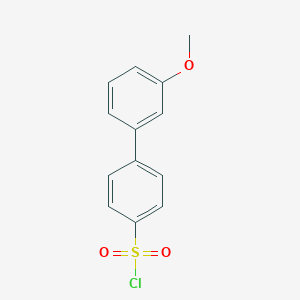
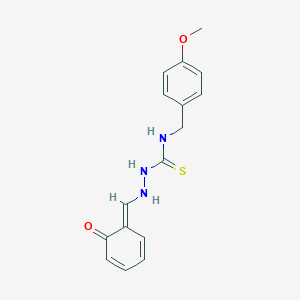
![3-Methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B64797.png)
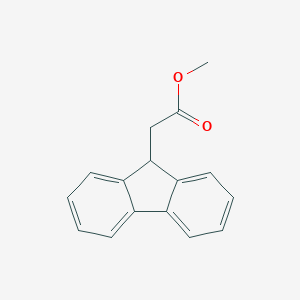
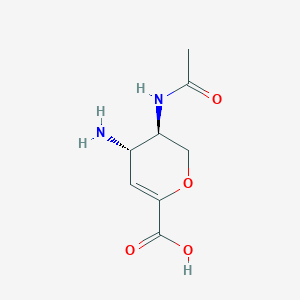
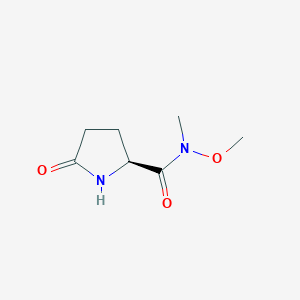
![methyl 2-[[9-(2-acetyloxyethoxymethyl)-6-oxo-1H-purin-2-yl]amino]-2-methoxypropanoate](/img/structure/B64813.png)
